BenchChemオンラインストアへようこそ!

A-850002

mGluR1 Allosteric Antagonist Binding Affinity

A-850002 (CAS 869802-73-3) is a selective, noncompetitive mGluR1 antagonist (IC50=27 nM) with minimal mGluR5 activity, enabling clean target validation studies. Its defined triazafluorenone SAR and moderate potency profile (ED50=65 μmol/kg) make it a distinct reference compound for mGluR1-specific investigations. Procure high-purity (>98%) powder with guaranteed lot-to-lot consistency for reproducible in vitro and in vivo pharmacology.

Molecular Formula C18H16N4OS
Molecular Weight 336.4 g/mol
Cat. No. B1664268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-850002
Synonyms9-dimethylamino-3-(4-methylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one
A 850002
A-850002
A850002
Molecular FormulaC18H16N4OS
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CN=C4)N(C)C
InChIInChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-16-15-13(21(2)3)8-19-9-14(15)24-17(16)18(22)23/h4-10H,1-3H3
InChIKeyLPWKFUVWWQYLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-850002: mGluR1 Antagonist Potency and SAR Context for Procurement


The compound 13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one (CAS 869802-73-3, also known as A-850002 or compound 28b) is a synthetic, non-amino acid, noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) [1]. It belongs to the triazafluorenone chemical class and functions as a negative allosteric modulator, binding within the receptor's seven-transmembrane domain [1].

Why mGluR1 Antagonists Cannot Be Interchanged: A-850002 SAR Differentiators


Generic substitution among mGluR1 antagonists is precluded by their allosteric mechanism of action, wherein subtle structural variations can profoundly alter receptor subtype selectivity, functional potency, and in vivo pharmacokinetics [1]. Within the triazafluorenone series, even minor modifications to the 4-methylphenyl moiety yield significant shifts in mGluR1 binding affinity [2]. Consequently, procurement decisions must be guided by compound-specific quantitative data rather than class-level assumptions.

A-850002: Quantitative Differentiation Versus mGluR1 Antagonist Comparators


A-850002 Binding Affinity and Selectivity: SAR Versus A-794282 and Close Analogs

In direct binding assays using human mGluR1 expressed in HEK293 cells, A-850002 (compound 28b) demonstrated a Ki of 41 nM against rat mGluR1 and an IC50 of 27 nM against human mGluR1 [1]. Comparative data for the 4-ethylphenyl analog A-794282 shows a Ki of 32 nM against rat mGluR1 . Crucially, A-850002 exhibits high functional selectivity for mGluR1 over mGluR5, with no significant mGluR5 activity detected in functional assays [1].

mGluR1 Allosteric Antagonist Binding Affinity

A-850002 In Vivo Analgesic Efficacy: ED50 Comparison in Post-Operative Pain Model

In a head-to-head evaluation using a rat skin incision-induced post-operative pain model, A-850002 demonstrated an ED50 of 65 μmol/kg (i.p.) for attenuation of spontaneous pain behavior [1]. This value was obtained under identical experimental conditions alongside three comparator mGluR1 antagonists: A-841720 (ED50 = 10 μmol/kg), A-794282 (ED50 = 50 μmol/kg), and A-794278 (ED50 = 50 μmol/kg) [1].

Post-Operative Pain In Vivo Efficacy mGluR1 Antagonist

A-850002 Motor Side Effect Therapeutic Window: Safety Margin Quantification

Motor side effects represent a recognized limitation of mGluR1 antagonists in analgesic development. In the same rat post-operative pain study, motor impairment was observed at 3- to 10-fold higher doses than those required for analgesic efficacy, depending on the specific compound tested [1]. This provides a quantified therapeutic window for in vivo study design.

Therapeutic Index Motor Impairment mGluR1 Antagonist

A-850002 Allosteric Mechanism Differentiation: Functional Versus Orthosteric mGluR1 Antagonists

A-850002 and related triazafluorenone derivatives are noncompetitive mGluR1 antagonists that bind at a putative allosteric site within the seven-transmembrane domain, distinct from the orthosteric glutamate-binding site [1]. This allosteric mechanism confers theoretical advantages over orthosteric antagonists, including potential probe dependence and saturability of effect, though direct comparative data with orthosteric mGluR1 antagonists are not available for this specific compound.

Allosteric Modulation Noncompetitive Antagonism Triazafluorenone

A-850002: Evidence-Defined Research Application Scenarios


mGluR1 Target Engagement Studies Requiring Confirmed Selectivity

A-850002 is suited for in vitro target engagement studies where confirmed mGluR1 selectivity over mGluR5 is essential. With a reported IC50 of 27 nM against human mGluR1 and minimal functional activity at mGluR5, it enables clean pharmacological interrogation of mGluR1-specific signaling pathways without confounding off-target effects at the closely related mGluR5 subtype [1].

In Vivo Pain Research Requiring Moderate mGluR1 Blockade

A-850002 occupies a distinct potency tier (ED50 = 65 μmol/kg i.p.) relative to other mGluR1 antagonists in the post-operative pain model [1]. This positions it as an appropriate tool for studies requiring moderate rather than maximal mGluR1 blockade, or for experiments designed to establish concentration-response relationships across a range of mGluR1 antagonist potencies.

Allosteric mGluR1 Probe for Structure-Activity Relationship (SAR) Studies

As a representative triazafluorenone derivative, A-850002 serves as a reference compound in SAR campaigns exploring allosteric mGluR1 modulators. Its well-characterized binding affinity (Ki = 41 nM) and the established SAR of the 4-methylphenyl substitution pattern provide a quantitative benchmark for evaluating novel mGluR1 antagonists [2].

Mechanistic Studies of mGluR1 in CNS Disorders

A-850002 is appropriate for ex vivo and in vivo studies investigating the role of mGluR1 in central nervous system disorders, including pain and potentially other conditions where mGluR1 signaling is implicated. The allosteric, noncompetitive mechanism ensures effective receptor blockade even under conditions of elevated synaptic glutamate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-850002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.